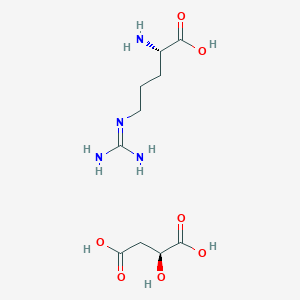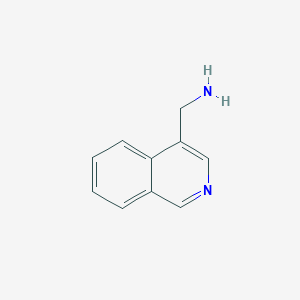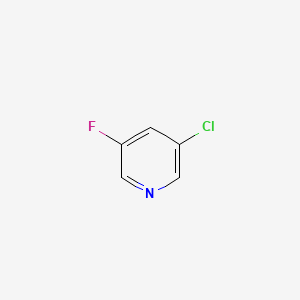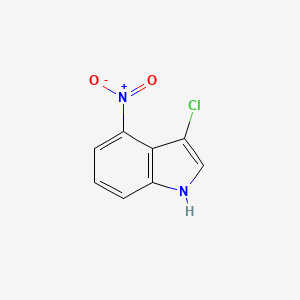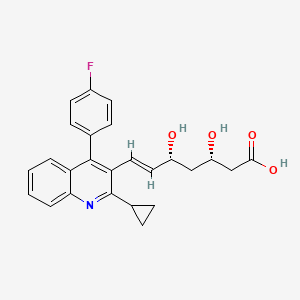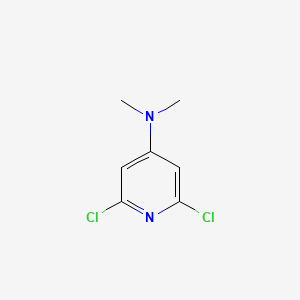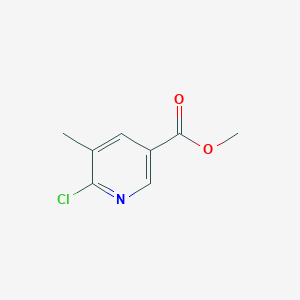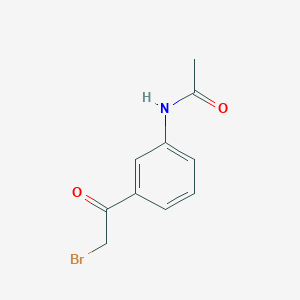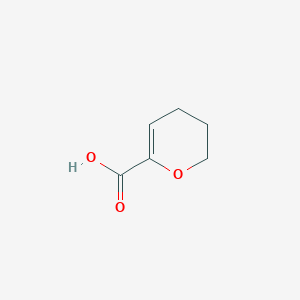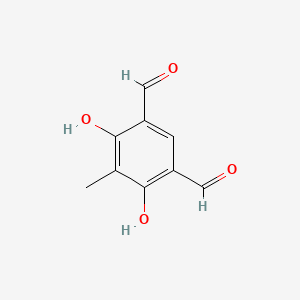
Trivinylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trivinylsilane (C6H10Si) is a silicon compound with three vinyl (ethenyl) groups attached to a silicon atom. It is a colorless liquid with a molecular weight of 110.23 g/mol .
Synthesis Analysis
Trivinylsilane can be synthesized through the reaction of trichlorosilane with tetrahydrofuran in the presence of a catalyst. The yield is typically around 75% .Molecular Structure Analysis
Trivinylsilane consists of a silicon atom bonded to three vinyl groups (C=C) and one hydrogen atom. The molecular structure is linear, with the silicon atom at the center and the vinyl groups extending from it .Chemical Reactions Analysis
Trivinylsilane can undergo various reactions, including hydrosilylation, polymerization, and cross-coupling reactions. For example, it can react with alkenes or alkynes in hydrosilylation reactions to form new silicon-carbon bonds .Scientific Research Applications
Corrosion Protection
Trivinylsilane derivatives, such as Triacetoxyvinylsilane (TAVS), have been utilized in sol-gel coatings for aluminum and copper metals, providing enhanced corrosion protection. This is attributed to the hydrophobic nature of the vinyl group in TAVS, which results in better performance compared to other silane-based coatings (Li, Ba, & Mahmood, 2008).
Polymer Synthesis
In polymer science, compounds like triethoxyvinylsilane (TEVS) have been used to synthesize random copolymers with styrene, leading to innovative materials like polystyrene-g-silica particles. These materials demonstrate unique structural characteristics and potential applications in various fields (Agudelo, Pérez, & López, 2011).
Environmental Sustainability
Research in environmental sustainability has leveraged compounds similar to trivinylsilane. For instance, a strategy was developed to convert trifluoromethane, a byproduct of industrial processes, into valuable fluorinated compounds. This approach represents a shift towards more sustainable practices in chemical research (Musio, Gala, & Ley, 2018).
Material Science and Nanotechnology
In the field of nanotechnology and material science, derivatives of trivinylsilane are used in the creation of innovative materials. For example, Polydimethylsiloxane (PDMS), a related compound, has been employed in the development of triboelectric nanogenerators with enhanced output power, showcasing the versatility of silane-based compounds in advanced material applications (Xia et al., 2016).
Light-Emitting Materials
The synthesis of hyperbranched polysiloxanes from triethoxyvinylsilane (A-151) has led to the discovery of materials exhibiting bright blue photoluminescence. This unexpected finding opens new possibilities in designing light-emitting materials without conventional chromophores (Niu et al., 2016).
Electronic Applications
Silane-based compounds are also pivotal in electronic applications. For example, poly(trivinyl-trimethyl-cyclotrisiloxane) demonstrates potential in neural probe fabrication. Its properties and synthesis rate have been optimized for practical applications, highlighting the role of silane derivatives in electronic device manufacturing (Achyuta et al., 2009).
Safety and Hazards
Future Directions
Research on trivinylsilane could explore its applications in materials science, catalysis, and organic synthesis. Investigating its reactivity with various substrates and optimizing its synthesis methods could lead to novel applications.
Mechanism of Action
Target of Action
Trivinylsilane is an organosilicon compound . It is commonly used in organic synthesis and polymer chemistry, with many important applications . .
Mode of Action
It is known that trivinylsilane can act as a cross-linking agent and a monomer in polymers , suggesting that it may interact with its targets through chemical reactions leading to the formation of covalent bonds.
Biochemical Pathways
Given its use in organic synthesis and polymer chemistry , it is plausible that Trivinylsilane could influence pathways related to polymer synthesis and degradation.
Result of Action
Given its use in polymer chemistry , it is plausible that Trivinylsilane could influence the physical properties of biological polymers, potentially affecting their function.
properties
InChI |
InChI=1S/C6H9Si/c1-4-7(5-2)6-3/h4-6H,1-3H2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCOGDMUGQWFQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C[Si](C=C)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90723857 |
Source


|
| Record name | Triethenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90723857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trivinylsilane | |
CAS RN |
2372-31-8 |
Source


|
| Record name | Triethenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90723857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

